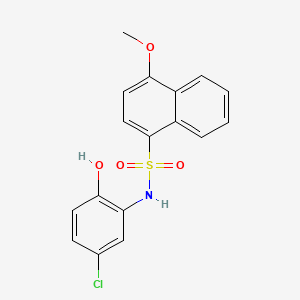
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene backbone substituted with a sulfonamide group, a methoxy group, and a chlorinated phenol moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: Starting with naphthalene, nitration is performed to introduce nitro groups, followed by reduction to form amino-naphthalene derivatives.
Sulfonation: The amino-naphthalene is then subjected to sulfonation using sulfuric acid to introduce the sulfonamide group.
Chlorination: The phenol group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Finally, the methoxy group is introduced through methylation using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate salts.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary or secondary amines, thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide exerts its effects depends on its application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary, but often include interactions with proteins and nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but lacks the naphthalene and methoxy groups.
4-methoxy-1-naphthalenesulfonamide: Similar naphthalene backbone but lacks the chlorinated phenol moiety.
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs. This makes it a valuable compound for specialized applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-methoxynaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-23-16-8-9-17(13-5-3-2-4-12(13)16)24(21,22)19-14-10-11(18)6-7-15(14)20/h2-10,19-20H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTVZADRZLAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
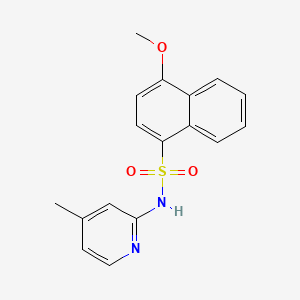
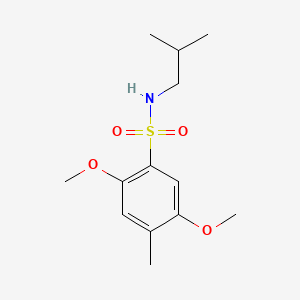
![4-{4-[(2,5-dibromophenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604836.png)
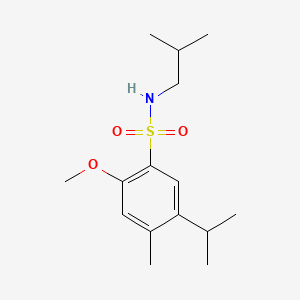
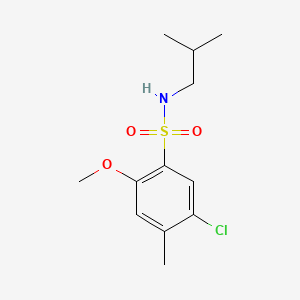
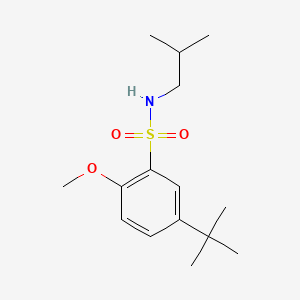
![4-{4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604840.png)
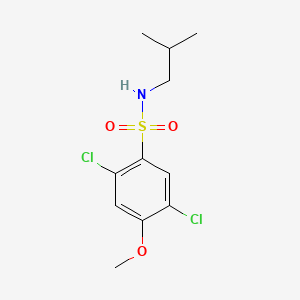
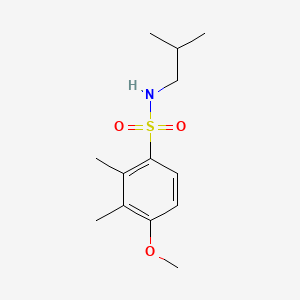
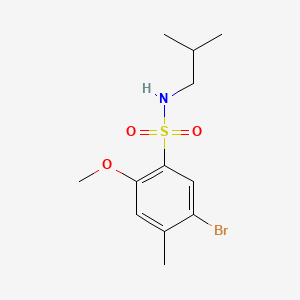
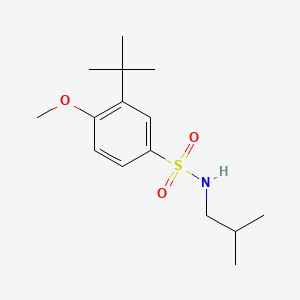
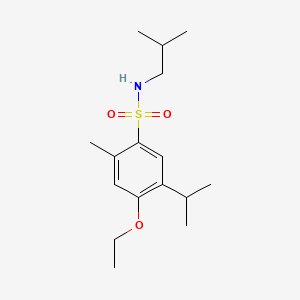
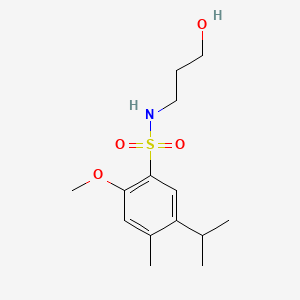
![(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine](/img/structure/B604851.png)
